(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18226210
Molecular Formula: C8H8FNO3
Molecular Weight: 185.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8FNO3 |
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Molecular Weight | 185.15 g/mol |
IUPAC Name | (1S)-1-(4-fluoro-3-nitrophenyl)ethanol |
Standard InChI | InChI=1S/C8H8FNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-5,11H,1H3/t5-/m0/s1 |
Standard InChI Key | IACYNVDAYQTIKW-YFKPBYRVSA-N |
Isomeric SMILES | C[C@@H](C1=CC(=C(C=C1)F)[N+](=O)[O-])O |
Canonical SMILES | CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])O |
Introduction
(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol is a chiral organic compound featuring a hydroxyl group, a fluorinated phenyl ring, and a nitro substituent. Its molecular formula is C8H8FNO3, and it has a molecular weight of approximately 189.15 g/mol . The presence of a stereogenic center contributes to its unique chemical properties and potential biological activities. The fluorine atom enhances the compound's electronic properties, while the nitro group influences its reactivity and biological interactions.
Synthesis Methods
Several synthesis methods can be employed to produce (S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol. These methods typically involve the use of specific catalysts or conditions to enhance reaction rates and selectivity. The choice of synthesis method depends on factors such as yield, purity, and scalability.
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Asymmetric Synthesis: This method involves the use of chiral catalysts to produce the desired enantiomer.
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Resolution Methods: These involve separating racemic mixtures into their enantiomers using chiral resolving agents.
Biological Activity and Potential Applications
(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol has potential applications in various fields due to its structural features. Computer-aided predictions suggest interactions with biological targets, indicating potential therapeutic applications. Preliminary studies suggest it may interact with enzymes and receptors involved in metabolic pathways, influencing drug metabolism and efficacy.
Compound | Structural Features | Biological Activity |
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(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol | Fluorine and nitro substituents | Potential therapeutic applications |
4-Fluoroaniline | Amino group on fluorinated benzene | Antimicrobial properties |
3-Nitrotyramine | Nitro group on phenolic structure | Potential neuroactive effects |
Research Findings and Future Directions
Further research is needed to fully elucidate the interactions of (S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-ol with biological targets. Its unique combination of functional groups enhances its biological activity compared to simpler analogs, making it a valuable compound for drug development.
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